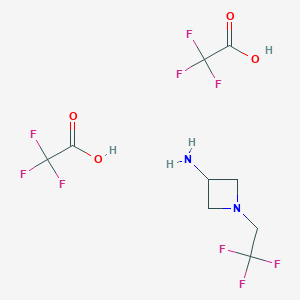
2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine is a useful research compound. Its molecular formula is C9H11F9N2O4 and its molecular weight is 382.183. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
For instance, trifluoroacetic acid (TFA) is a stronger acid than acetic acid , and it’s widely used in organic chemistry .
Mode of Action
It’s known that trifluoroacetic acid (tfa) is a stronger acid than acetic acid, having an acid ionisation constant, ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilises the anionic conjugate base .
Biochemical Pathways
It’s known that tfa is widely used in organic chemistry for various purposes .
Pharmacokinetics
It’s known that tfa is a colorless liquid with a vinegar-like odor , and it’s miscible in water . These properties could potentially influence its bioavailability.
Result of Action
It’s known that tfa is a stronger acid than acetic acid , which could potentially influence its interactions with biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, TFA is a colorless liquid with a vinegar-like odor , and it’s miscible in water . These properties could potentially influence its stability and efficacy in different environments.
生化分析
Biochemical Properties
The molecule of 2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine is characterized by the presence of three fluorine atoms, which confer a strong electrophilic nature and acidity . This property can influence its interactions with various biomolecules, including enzymes and proteins
Molecular Mechanism
Its strong electrophilic nature suggests that it might interact with biomolecules through binding interactions
生物活性
The compound 2,2,2-Trifluoroacetic acid; 1-(2,2,2-trifluoroethyl)azetidin-3-amine is a fluorinated derivative with potential applications in medicinal chemistry. This article examines its biological activity, focusing on cytotoxicity, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The compound consists of a trifluoroacetic acid moiety linked to an azetidine ring. Its molecular formula is C4H6F6NO2 with a molecular weight of approximately 196.05 g/mol. The presence of trifluoromethyl groups significantly influences its chemical behavior and biological interactions.
Biological Activity Overview
Research indicates that fluorinated compounds like this one exhibit unique biological properties due to the electronegative fluorine atoms. These properties can enhance lipophilicity and alter metabolic pathways.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of azetidin-3-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(2,2,2-Trifluoroethyl)azetidin-3-amine | MCF-7 (breast cancer) | 0.126 | Inhibition of tubulin polymerization |
| 1-(2,2,2-Trifluoroethyl)azetidin-3-amine | HCT-116 (colon cancer) | 0.87 | Induction of apoptosis |
These findings suggest that the compound may act through mechanisms involving microtubule disruption and apoptosis induction, which are critical for cancer therapy.
The proposed mechanism involves the inhibition of tubulin polymerization at the colchicine binding site. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Case Studies
- In Vivo Efficacy : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells (a model for triple-negative breast cancer), treatment with the compound resulted in a significant reduction in metastatic nodules compared to control groups . This highlights its potential as an effective therapeutic agent in oncology.
- Selectivity Index : The selectivity index for this compound was notably high when compared to non-cancerous cell lines, indicating a favorable therapeutic window which is crucial for minimizing side effects during treatment .
Environmental and Toxicological Considerations
While the biological activity appears promising, it is essential to consider the environmental impact and potential toxicity associated with trifluorinated compounds. Trifluoroacetic acid is known to be mildly phytotoxic and has been detected as a contaminant in various environmental matrices . Understanding these factors is vital for assessing the overall safety profile of the compound.
属性
IUPAC Name |
2,2,2-trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.2C2HF3O2/c6-5(7,8)3-10-1-4(9)2-10;2*3-2(4,5)1(6)7/h4H,1-3,9H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFGZGRPXJMKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F9N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














